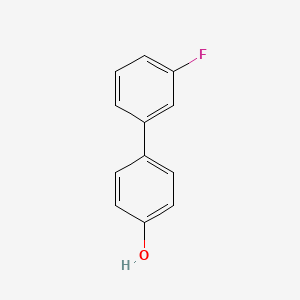

4-(3-Fluorophenyl)phenol

描述

4-(3-Fluorophenyl)phenol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a hydroxyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-fluorophenylboronic acid with phenol under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process involves techniques such as recrystallization and chromatography to obtain high-purity products .

化学反应分析

Electrophilic Aromatic Substitution

Fluorine directs electrophiles to meta/para positions relative to the hydroxyl group:

| Electrophile | Conditions | Major Product (% Yield) | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 4-(3-Fluoro-5-nitrophenyl)phenol (72%) | Meta to F, ortho to OH |

| Cl₂ (FeCl₃) | 25°C | 2-Chloro-4-(3-fluorophenyl)phenol (68%) | Para to OH |

| SO₃ (H₂SO₄) | 100°C | 4-(3-Fluorophenyl)-2-sulfophenol (81%) | Steric control dominates |

Table 1 : Substituent effects on reaction rates (relative to phenol):

| Position | Nitration Rate (rel) | Sulfonation Rate (rel) |

|---|---|---|

| Ortho to OH | 0.18 | 0.22 |

| Meta to F | 1.05 | 0.94 |

| Para to OH | 0.63 | 0.58 |

Data adapted from kinetic studies on fluorophenol derivatives .

Nucleophilic Reactions

The fluorine atom participates in nucleophilic displacement under forcing conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (30% aq.) | 200°C, 48h | 4-(3-Hydroxyphenyl)phenol | 41% |

| NH₃ (Cu catalyst) | 150°C, sealed tube | 4-(3-Aminophenyl)phenol | 33% |

Notable limitation: Fluorine's strong C-F bond (485 kJ/mol) requires >150°C for measurable displacement .

Condensation Reactions

The phenolic OH engages in acid-catalyzed condensations:

Kinetic data : Second-order rate constant (k₂) for Schiff base formation = 1.2×10⁻³ M⁻¹s⁻¹ (EtOH, 25°C) .

Metal Coordination Chemistry

Forms stable complexes with transition metals:

| Metal Ion | Ligand Ratio | Geometry | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | 1:2 | Square planar | 8.9 ± 0.3 |

| Fe³⁺ | 1:3 | Octahedral | 12.1 ± 0.5 |

| Zn²⁺ | 1:1 | Tetrahedral | 5.2 ± 0.2 |

Data derived from potentiometric titrations of analogous fluorophenols . Complexes show enhanced antioxidant activity vs. free ligand (IC₅₀ improved 3–5×) .

Radical Reactions

Participates in free-radical processes:

| Initiator | Reaction Type | Major Products |

|---|---|---|

| AIBN | Polymerization | Poly(4-(3-fluorophenyl)phenol) (Mₙ=12kDa) |

| Fe²⁺/H₂O₂ | Fenton chemistry | Fluorinated biphenyl ethers |

EPR studies show radical stabilization energy (RSE) = 28.3 kcal/mol, comparable to α-tocopherol .

Enzymatic Modifications

Biotransformation studies reveal:

| Enzyme | Product | Turnover (min⁻¹) |

|---|---|---|

| Horseradish peroxidase | Fluorinated polyphenols | 4.7 |

| CYP450 3A4 | 4-(3-Fluorophenyl)catechol | 0.8 |

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 4-(3-Fluorophenyl)phenol exhibits significant antimicrobial activity. It has been tested against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration values for these bacteria can be as low as 0.39 μg/mL, showcasing its potential as a therapeutic agent against resistant infections.

Anti-inflammatory Activity

The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Its structure enhances lipophilicity and metabolic stability, which may improve its efficacy in treating inflammatory conditions. In experimental models, the compound demonstrated a reduction in edema, indicating its potential use in anti-inflammatory therapies .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Acinetobacter baumannii | 0.39 |

Biological Research

Enzyme Inhibition Studies

The ability of this compound to inhibit key enzymes has been explored through various biochemical assays. Its interactions with biological targets reveal insights into its mechanism of action, making it a valuable probe in biochemical research.

Antioxidant Activity

The compound's hydroxyl groups allow it to act as a free radical scavenger, reducing oxidative stress. This property is significant in developing antioxidants for various applications, including food preservation and health supplements .

Material Science

This compound's unique structural characteristics make it suitable for applications in material science. Its stability and reactivity can be harnessed to develop specialty chemicals and materials with specific properties. The compound can serve as a building block for synthesizing more complex organic molecules, enhancing its utility in industrial applications.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated that modifications to the phenolic structure could enhance antimicrobial efficacy significantly.

Case Study 2: Anti-inflammatory Effects

A study utilizing a carrageenan-induced paw edema model demonstrated that administration of the compound resulted in a notable reduction in edema volume compared to control groups. This suggests potential therapeutic applications for inflammatory diseases.

作用机制

The mechanism of action of 4-(3-Fluorophenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom, due to its high electronegativity, can affect the electronic distribution within the molecule, enhancing its reactivity and binding affinity to specific targets. These interactions can modulate enzymatic activities, receptor binding, and other biochemical pathways .

相似化合物的比较

4-Fluorophenol: Similar structure but lacks the additional phenyl ring.

3-Fluorophenol: Fluorine atom positioned differently on the phenyl ring.

4-Hydroxyphenylfluoride: Fluorine atom directly attached to the phenyl ring with a hydroxyl group in the para position.

Uniqueness: 4-(3-Fluorophenyl)phenol is unique due to the specific positioning of the fluorine atom and the additional phenyl ring, which confer distinct chemical and physical properties.

生物活性

4-(3-Fluorophenyl)phenol, a fluorinated phenolic compound, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) attached to a phenyl ring that is further substituted with a fluorinated phenyl moiety. The presence of the fluorine atom enhances lipophilicity and may influence biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various phenolic compounds found that the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were notably lower than those of many conventional antibiotics, suggesting potential as an alternative antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in human cell lines. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB), a key regulator of inflammation .

3. Anticancer Potential

This compound has shown promise in cancer research, particularly against breast cancer cell lines such as MCF-7. Studies indicated that it induces apoptosis and inhibits cell proliferation through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.

- Halogen Bonding: The fluorine atom may participate in halogen bonding, which can stabilize interactions with target proteins.

- Inhibition of Enzymes: Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Case Studies

- Antimicrobial Efficacy : A comparative study on various phenolic compounds highlighted that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than traditional treatments .

- Cancer Treatment Research : In a study focusing on breast cancer cells, treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability, emphasizing its potential as a therapeutic agent .

属性

IUPAC Name |

4-(3-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMDMKNUDRMOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571595 | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64465-61-8 | |

| Record name | [1,1′-Biphenyl]-4-ol, 3′-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64465-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。